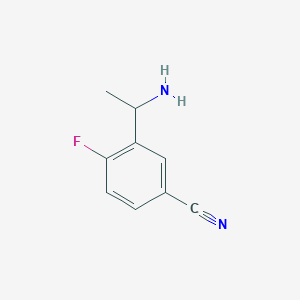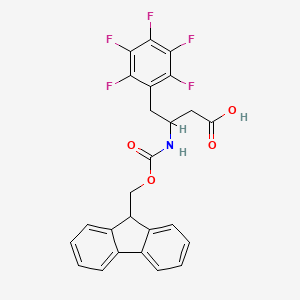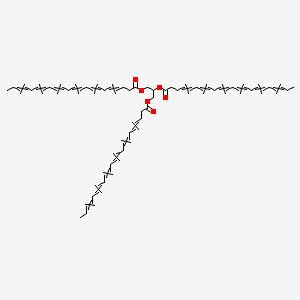
Oxygen(2-);vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxygen(2-);vanadium, commonly referred to as vanadium dioxide (VO₂), is a compound of vanadium and oxygen. Vanadium is a transition metal known for its multiple oxidation states, and VO₂ is particularly notable for its metal-insulator transition (MIT) properties. This compound undergoes a reversible phase transition from an insulating monoclinic phase to a metallic rutile phase at around 68°C, making it a subject of extensive research in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vanadium dioxide can be synthesized through several methods, including:
Sol-gel Method: This involves the hydrolysis and condensation of vanadium alkoxides, followed by drying and calcination.
Chemical Vapor Deposition (CVD): This method uses vanadium precursors like vanadium oxytrichloride (VOCl₃) and oxygen or water vapor as reactants.
Pulsed Laser Deposition (PLD): A high-energy laser is used to ablate a vanadium target in the presence of an oxygen atmosphere, leading to the deposition of VO₂ films
Industrial Production Methods
Industrial production of vanadium dioxide often involves the reduction of vanadium pentoxide (V₂O₅) with hydrogen or carbon at high temperatures. This process is scalable and suitable for producing large quantities of VO₂ for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Vanadium dioxide undergoes various chemical reactions, including:
Oxidation: VO₂ can be further oxidized to vanadium pentoxide (V₂O₅) in the presence of oxygen.
Reduction: It can be reduced to lower oxidation states of vanadium, such as vanadium(III) oxide (V₂O₃), using reducing agents like hydrogen or carbon monoxide.
Substitution: VO₂ can react with halogens to form vanadium halides, such as vanadium tetrachloride (VCl₄)
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Halogens like chlorine or bromine under controlled conditions
Major Products Formed
Oxidation: Vanadium pentoxide (V₂O₅).
Reduction: Vanadium(III) oxide (V₂O₃).
Substitution: Vanadium halides (e.g., VCl₄)
Applications De Recherche Scientifique
Vanadium dioxide has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including the oxidation of sulfur dioxide in the production of sulfuric acid.
Biology: Investigated for its potential in biological systems, particularly in enzyme inhibition and as a model for studying phosphate analogs.
Medicine: Explored for its therapeutic potential, including anti-diabetic and anti-cancer properties.
Industry: Utilized in smart windows, sensors, and actuators due to its MIT properties .
Mécanisme D'action
The mechanism of action of vanadium dioxide primarily involves its ability to undergo a reversible phase transition. This transition is driven by changes in temperature, pressure, or doping, which alter the electronic structure and lattice configuration of the compound. The MIT property of VO₂ is exploited in various applications, such as smart windows that regulate heat and light transmission .
Comparaison Avec Des Composés Similaires
Vanadium dioxide can be compared with other vanadium oxides and transition metal oxides:
Vanadium Pentoxide (V₂O₅): Unlike VO₂, V₂O₅ is a strong oxidizing agent and does not exhibit MIT properties.
Vanadium(III) Oxide (V₂O₃): V₂O₃ is another vanadium oxide with different electronic properties and applications.
Titanium Dioxide (TiO₂): Similar to VO₂ in terms of its oxide structure but lacks the MIT properties that make VO₂ unique
Vanadium dioxide stands out due to its reversible phase transition, making it highly valuable in applications requiring dynamic control of electrical and optical properties.
Propriétés
Formule moléculaire |
O3V2-6 |
|---|---|
Poids moléculaire |
149.881 g/mol |
Nom IUPAC |
oxygen(2-);vanadium |
InChI |
InChI=1S/3O.2V/q3*-2;; |
Clé InChI |
IUOKNSQCSCQBIL-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[V].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)
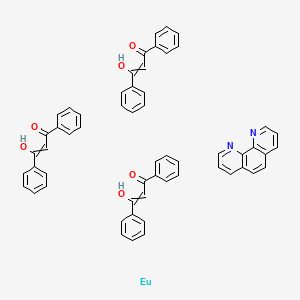

![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)
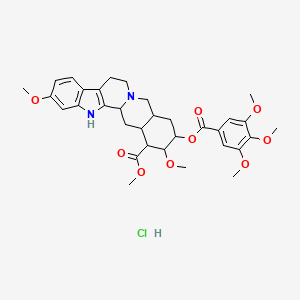
![(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13387961.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide](/img/structure/B13387968.png)
![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)
![2-[3-[[6-(aminomethyl)-3-azanyl-3,4-dihydro-2H-pyran-2-yl]oxy]-4-azanyl-6-(ethylamino)-2-oxidanyl-cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B13387984.png)
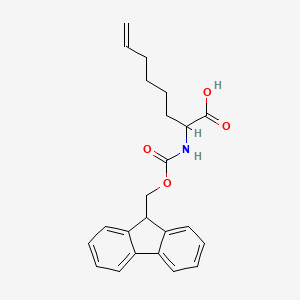
![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)
